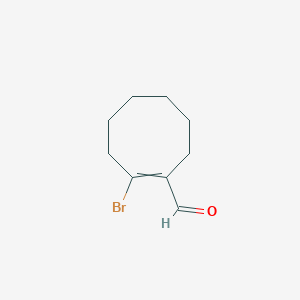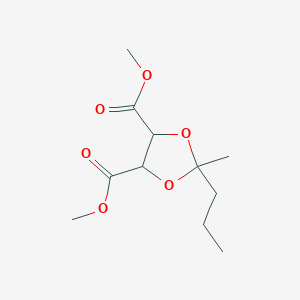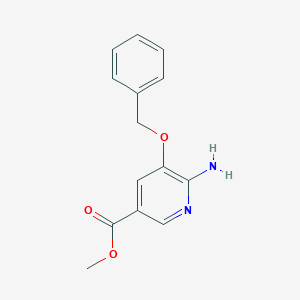
2-Methylenehexanedioic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylenehexanedioic acid is an organic compound with the molecular formula C7H10O4. It is a dicarboxylic acid, meaning it contains two carboxyl functional groups (-COOH). This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Methylenehexanedioic acid can be synthesized through several methods. One common approach involves the reaction of hexanedioic acid with formaldehyde under acidic conditions. This reaction introduces a methylene group (-CH2-) adjacent to one of the carboxyl groups, forming this compound.
Industrial Production Methods: This process is multistep and includes the conversion of cyclohexanol to cyclohexanone, followed by nitrosation and subsequent oxidation to form the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methylenehexanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols.
Substitution: The methylene group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Nitric acid is commonly used as an oxidant.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Further oxidized carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
2-Methylenehexanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and resins due to its dicarboxylic nature
Mécanisme D'action
The mechanism of action of 2-methylenehexanedioic acid involves its interaction with various molecular targets. The carboxyl groups can form hydrogen bonds and ionic interactions with enzymes and other proteins, influencing their activity. The methylene group can participate in various chemical reactions, altering the compound’s reactivity and interaction with biological molecules .
Comparaison Avec Des Composés Similaires
Adipic Acid: Also known as hexanedioic acid, it is structurally similar but lacks the methylene group. It is widely used in the production of nylon.
2-Methylhexanoic Acid: This compound has a similar carbon backbone but differs in the position and type of functional groups
Uniqueness: 2-Methylenehexanedioic acid’s unique structure, with a methylene group adjacent to a carboxyl group, gives it distinct reactivity compared to other dicarboxylic acids. This makes it valuable in synthesizing specialized organic compounds and materials.
Propriétés
Formule moléculaire |
C7H10O4 |
|---|---|
Poids moléculaire |
158.15 g/mol |
Nom IUPAC |
2-methylidenehexanedioic acid |
InChI |
InChI=1S/C7H10O4/c1-5(7(10)11)3-2-4-6(8)9/h1-4H2,(H,8,9)(H,10,11) |
Clé InChI |
GQXRTXAQSDUAEY-UHFFFAOYSA-N |
SMILES canonique |
C=C(CCCC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Allyl-[2-(3,4-dichloro-phenyl)-ethyl]-(2-pyrrolidin-1-yl-ethyl)-amine](/img/structure/B13988507.png)




![N-[3-(4-methoxy-phenoxy)-propyl]-phthalimide](/img/structure/B13988539.png)



![1,4-Dioxaspiro[4.5]decane, 8-(trifluoromethoxy)-](/img/structure/B13988548.png)



![2-Acetamido-2-[3-(4-acetamidophenyl)-3-oxopropyl]propanedioic acid](/img/structure/B13988581.png)
